molecular formula C54H86O25 B145170 Esculentoside K CAS No. 130364-34-0

Esculentoside K

Cat. No. B145170
M. Wt: 1135.2 g/mol
InChI Key: AMQRUZXXGQEOGN-IOQLHXQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esculentoside K is a saponin compound that is extracted from the roots of Phytolacca esculenta. It has been found to have numerous biochemical and physiological effects, making it a promising compound for scientific research applications.

Mechanism Of Action

The mechanism of action of esculentoside K is not fully understood, but it is thought to work by inhibiting the production of pro-inflammatory cytokines and activating the immune system. It has also been found to induce apoptosis in cancer cells and inhibit the replication of certain viruses.

Biochemical And Physiological Effects

Esculentoside K has been found to have numerous biochemical and physiological effects. It has been shown to reduce inflammation, lower blood glucose levels, and improve insulin sensitivity. It has also been found to have antioxidant properties and may help prevent oxidative stress-related diseases such as cancer and cardiovascular disease.

Advantages And Limitations For Lab Experiments

One advantage of using esculentoside K in lab experiments is that it is a naturally occurring compound, making it less toxic than synthetic compounds. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways.

Future Directions

There are numerous future directions for research on esculentoside K. One area of research is the development of new drugs and therapies based on its anti-inflammatory, anti-tumor, and anti-viral properties. Another area of research is the investigation of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective methods for synthesizing and working with the compound.
Conclusion:
Esculentoside K is a promising compound with numerous potential scientific research applications. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for the development of new drugs and therapies. Its neuroprotective effects and potential use in the treatment of neurodegenerative diseases also make it an exciting area of research. While there are limitations to working with the compound, its natural origin and numerous biochemical and physiological effects make it a valuable tool for scientific investigation.

Synthesis Methods

Esculentoside K is extracted from the roots of Phytolacca esculenta using a variety of methods, including solvent extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC). The purity of the extracted compound can be verified using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Scientific Research Applications

Esculentoside K has been found to have numerous potential scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising compound for the development of new drugs and therapies. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

130364-34-0

Product Name

Esculentoside K

Molecular Formula

C54H86O25

Molecular Weight

1135.2 g/mol

IUPAC Name

2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate

InChI

InChI=1S/C54H86O25/c1-49(47(69)71-6)13-15-54(48(70)79-45-40(68)37(65)34(62)27(19-56)74-45)16-14-52(4)23(24(54)17-49)7-8-30-50(2)11-10-31(51(3,22-58)29(50)9-12-53(30,52)5)76-46-42(78-43-38(66)32(60)25(59)21-72-43)41(35(63)28(20-57)75-46)77-44-39(67)36(64)33(61)26(18-55)73-44/h7,24-46,55-68H,8-22H2,1-6H3/t24-,25-,26-,27-,28-,29?,30-,31+,32+,33-,34-,35-,36+,37+,38-,39-,40-,41+,42-,43+,44+,45+,46+,49-,50+,51+,52-,53-,54+/m1/s1

InChI Key

AMQRUZXXGQEOGN-IOQLHXQASA-N

Isomeric SMILES

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C(=O)OC

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC

synonyms

esculentoside K
Glu-Xyl-Glu-Glu-PA

Origin of Product

United States

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